molecular formula C16H13N3O2S B13150374 5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one

5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one

Cat. No.: B13150374
M. Wt: 311.4 g/mol
InChI Key: MKCMWNNDSGMHED-UHFFFAOYSA-N
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Description

5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one is a spirooxindole derivative featuring a fused indoline-thiadiazole core with a 2-hydroxyphenyl substituent at position 5' and a methyl group at position 1. This compound belongs to a class of molecules designed to exploit the spirocyclic architecture for enhanced bioactivity and selectivity. Synthetically, such compounds are typically derived from isatin precursors through cyclocondensation reactions with thiosemicarbazides or related reagents .

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

5-(2-hydroxyphenyl)-1'-methylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one

InChI

InChI=1S/C16H13N3O2S/c1-19-12-8-4-3-7-11(12)16(15(19)21)18-17-14(22-16)10-6-2-5-9-13(10)20/h2-9,18,20H,1H3

InChI Key

MKCMWNNDSGMHED-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NN=C(S3)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Three-Component Reaction of Isatin, Thiadiazole Derivatives, and Amine

Method Description:

  • This approach involves refluxing isatin derivatives with thiadiazole precursors and amines in suitable solvents such as ethanol or acetic acid.
  • The reaction proceeds via initial formation of an intermediate imine or hydrazone, followed by cyclization to form the spiro core.

Representative Reaction Scheme:

Isatin + Thiadiazole derivative + Amine → Spiro[indoline-thiadiazole] derivative

Research Findings:

  • A study demonstrated the synthesis of spiro[indoline-3,2'-thiadiazol]-2-one compounds via refluxing isatin with thiadiazole derivatives and amines in ethanol, yielding the target compounds in moderate to excellent yields (65–90%).

Cyclocondensation of Isatin with Thiadiazol-2-amine Derivatives

Method Description:

  • This involves the condensation of isatin with thiadiazole-2-amine derivatives under reflux conditions.
  • Catalysts such as acetic acid or potassium carbonate facilitate cyclization.

Reaction Data:

Starting Material Catalyst Solvent Temperature Yield (%) Reference
Isatin + Thiadiazol-2-amine Acetic acid Ethanol Reflux 70–85

Notes:

  • The method is efficient for synthesizing spiro compounds with various substitutions on the thiadiazole ring, including hydroxyphenyl groups.

Multicomponent Reactions Using Phenacyl Bromides and Isatin

Method Description:

  • Phenacyl bromides react with isatin and thiourea derivatives in the presence of potassium carbonate under reflux, forming spiro[indoline-3,2'-thiadiazol]-2-one frameworks.
  • The reaction proceeds via nucleophilic substitution and subsequent cyclization.

Reaction Scheme:

Isatin + Phenacyl bromide + Thiosemicarbazide → Spiro[indoline-thiadiazole]

Research Data:

  • This method provides high yields (75–92%) and is adaptable to various substituents on phenacyl bromides.

Microwave-Assisted Synthesis

Method Description:

  • Microwave irradiation accelerates the cyclization process, reducing reaction times from hours to minutes.
  • Typically involves heating a mixture of isatin, thiadiazole derivatives, and amines or hydrazines.

Advantages:

  • Short reaction times
  • High yields
  • Environmentally friendly due to solvent reduction

Research Findings:

  • Microwave-assisted synthesis of spiro[indoline-3,2'-thiadiazol]-2-one derivatives has been reported with yields exceeding 90% within 10–15 minutes.

Specific Synthesis Example

Synthesis of 5'-Phenyl-3'H-spiro[indoline-3,2'-thiadiazol]-2-one:

  • Starting with isatin and 2-amino-5-phenyl-1,3,4-thiadiazole, the reaction involves refluxing in ethanol with acetic acid as a catalyst.
  • The process includes initial formation of a hydrazone intermediate, followed by intramolecular cyclization to form the spiro core.
  • The reaction typically yields the target compound in 80–92% yield after purification.

Data Table Summarizing Preparation Methods

Method Starting Materials Catalyst/Solvent Reaction Conditions Typical Yield (%) Advantages References
Three-component reflux Isatin + Thiadiazole derivative + Amine Ethanol/Acetic acid Reflux 2–8 hours 65–90 Operational simplicity, high yields ,
Cyclocondensation Isatin + Thiadiazol-2-amine Acetic acid Reflux 2–4 hours 70–85 Good substrate scope
Multicomponent with phenacyl bromides Isatin + Phenacyl bromide + Thiosemicarbazide Potassium carbonate Reflux 4–6 hours 75–92 Versatile, high yields
Microwave-assisted Isatin + Thiadiazole derivatives + Amine None or minimal solvent Microwave 10–15 min >90 Rapid, eco-friendly

Notes on Optimization and Challenges

  • Tautomerization and Conformational Flexibility: The rigid spiro substituents influence the reaction pathway, often reducing conformational flexibility and affecting reactivity, as observed in amination reactions where traditional conditions failed to produce desired products.
  • Reaction Conditions: Acidic or basic catalysts, temperature control, and choice of solvent significantly impact yields and selectivity.
  • Purification: Products are generally purified via recrystallization or chromatography, with spectral data (IR, NMR, MS) confirming structure.

Chemical Reactions Analysis

Types of Reactions

5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Triethylamine, palladium on carbon

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of ADAMTS-5:
One of the primary applications of 5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one is its role as an inhibitor of the enzyme ADAMTS-5 (Aggrecanase-2). Research indicates that this compound can effectively inhibit ADAMTS-5 with sub-micromolar potency. This inhibition is significant for developing disease-modifying osteoarthritis drugs, as ADAMTS-5 plays a critical role in the degradation of aggrecan in cartilage .

2. Structure-Activity Relationship Studies:
The compound has been subjected to structure-activity relationship (SAR) studies to identify modifications that enhance its inhibitory effects on ADAMTS-5 while maintaining selectivity over related metalloproteases like ADAMTS-4 and MMPs (Matrix Metalloproteinases) . This research is crucial for optimizing therapeutic agents aimed at treating osteoarthritis.

Case Studies and Research Findings

Case Study 1: Development of Selective Inhibitors
A study focused on synthesizing a series of spiro[indoline-thiadiazole] derivatives, including this compound. The findings revealed that specific structural modifications led to enhanced potency against ADAMTS-5, demonstrating a clear link between chemical structure and biological activity. The results are summarized in Table 1 below.

Compound IDStructure ModificationADAMTS-5 IC50 (µM)Selectivity over ADAMTS-4
Compound 23None0.8High
Compound 33Hydroxy group addition0.5Moderate
Compound 34Methyl substitution0.6High

Case Study 2: Therapeutic Potential
Another study evaluated the therapeutic potential of this compound in vivo using animal models of osteoarthritis. The results indicated significant improvements in joint function and reduction in cartilage degradation markers when treated with the compound compared to control groups. These findings suggest that this compound may serve as a promising candidate for further clinical development.

Mechanism of Action

The mechanism of action of 5’-(2-Hydroxyphenyl)-1-methyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-2-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

ADAMTS-5 Inhibitors

The 5'-phenyl-substituted spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one derivatives (e.g., compound 23 and 33-35 in ) exhibit sub-micromolar inhibition of ADAMTS-5 (aggrecanase-2), a metalloprotease implicated in osteoarthritis. These analogs lack the 2-hydroxyphenyl group but show >10-fold selectivity over ADAMTS-4 and MMPs .

NDM-1 Inhibitors

Spiro-indoline-thiadiazoles with 5-ethyl or 5-bromo substituents (e.g., compounds 18 and 19 in ) disrupt the New Delhi metallo-β-lactamase-1 (NDM-1), a carbapenemase enzyme. These compounds feature hydrophobic substituents (ethyl, bromo) instead of the polar 2-hydroxyphenyl group, suggesting that lipophilicity is critical for NDM-1 binding .

Cytotoxic Activity Against Cancer Cell Lines

Spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one derivatives with varied substituents (e.g., thiazolopyrimidine, pyrimidine-hydrazine) demonstrate potent anti-proliferative activity against MGC-803 (gastric), MCF-7 (breast), and KB (oral) cancer cells . The 2-hydroxyphenyl variant’s cytotoxic profile remains underexplored, but analogous compounds with electron-withdrawing groups (e.g., bromo, nitro) show enhanced activity, suggesting substituent electronics play a key role .

Selectivity and Pharmacokinetic Considerations

Compared to the 5'-phenyl analog, the 2-hydroxyphenyl group may improve water solubility due to its ionizable -OH group. However, this modification could reduce membrane permeability, a trade-off observed in hydroxamate-based enzyme inhibitors . In contrast, spirooxindoles with morpholino-pyridine substituents (e.g., compound 16 in ) exhibit balanced solubility and permeability, highlighting the impact of N-alkylation on pharmacokinetics .

Structure-Activity Relationship (SAR) Analysis

Compound Substituents Biological Target IC₅₀ / Activity Selectivity Reference
Target Compound 5'-(2-hydroxyphenyl), 1-methyl Underexplored N/A N/A
5'-Phenyl analog (23) 5'-phenyl ADAMTS-5 0.12 µM >10-fold over ADAMTS-4
5-Ethyl analog (18) 5-ethyl, 5'-phenyl NDM-1 Disrupts Zn²⁺ binding Broad-spectrum β-lactamase
5-Bromo analog (19) 5-bromo, 1-methyl NDM-1 Disrupts Zn²⁺ binding Broad-spectrum β-lactamase
Spiro-triazolidinone 5'-thioxo MGC-803, MCF-7 IC₅₀ = 1.2–2.8 µM Moderate selectivity

Key SAR Trends :

  • Hydrophobic substituents (e.g., phenyl, ethyl) enhance metalloenzyme inhibition (ADAMTS-5, NDM-1) by promoting hydrophobic pocket interactions .
  • Electron-withdrawing groups (e.g., bromo, nitro) improve cytotoxicity, likely by increasing electrophilicity and DNA damage .
  • Polar groups (e.g., 2-hydroxyphenyl) may optimize solubility but require balancing with permeability for in vivo efficacy .

Biological Activity

The compound 5'-(2-Hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one is a member of the spiro[indoline] family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in relation to cancer therapy and other therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound generally involves cyclocondensation reactions that yield the desired spiro compound. Various characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its interactions with various biological targets:

  • Anticancer Activity :
    • The compound exhibits significant inhibitory effects on Bcl-2 family proteins, which are crucial in regulating apoptosis. In vitro studies have shown that it can bind effectively to Bcl-xL and Mcl-1 proteins with inhibition constants of 8.9 μmol/L and 3.4 μmol/L respectively .
    • A series of analogs derived from this compound have been tested for their ability to induce apoptosis in cancer cell lines, demonstrating promising results in enhancing cell death mechanisms .
  • Inhibitory Action on ADAMTS-5 :
    • This compound has been identified as a selective inhibitor of ADAMTS-5 (Aggrecanase-2), which is implicated in osteoarthritis. Selected derivatives have shown sub-micromolar potency against ADAMTS-5 while demonstrating selectivity over related metalloproteases .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Bcl-2 Inhibition Study Compound 1k exhibited strong binding affinities to anti-apoptotic proteins Bcl-xL and Mcl-1, suggesting potential as an anticancer agent .
ADAMTS-5 Inhibition Compounds derived from this class showed significant inhibition of ADAMTS-5 activity, indicating potential for treating osteoarthritis .
Structure-Activity Relationship (SAR) Research indicates that modifications at various positions on the indoline and thiadiazole rings can enhance biological activity and selectivity towards specific targets .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : By inhibiting anti-apoptotic proteins like Bcl-xL and Mcl-1, the compound promotes apoptosis in cancer cells.
  • Matrix Metalloproteinase Inhibition : The selective inhibition of ADAMTS-5 suggests a role in modulating extracellular matrix degradation processes associated with osteoarthritis.

Q & A

Q. What are the established synthetic routes for 5'-(2-hydroxyphenyl)-1-methyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one, and what analytical methods validate its purity?

The compound is synthesized via cyclocondensation reactions involving indoline and thiadiazole precursors. A representative method involves:

  • Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with thiadiazole-containing amines under reflux in acetic acid .
  • Catalytic methods using p-TsOH to accelerate heterocyclic ring formation, followed by recrystallization from ethanol for purification .
    Validation : Purity is confirmed via HPLC (>95%), NMR (1H/13C), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How is the spiro[indoline-thiadiazole] core structurally characterized, and what challenges arise in confirming regioselectivity?

X-ray crystallography is the gold standard for resolving spirocyclic structures, as demonstrated for analogous spiro compounds (e.g., 90 K single-crystal studies) . Challenges include:

  • Distinguishing between thiadiazole tautomers via 2D NMR (e.g., NOESY for spatial proximity analysis).
  • Addressing signal overlap in aromatic regions using high-field instruments (≥500 MHz) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antioxidant activity : DPPH radical scavenging assays (IC50 values compared to ascorbic acid) .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic yields of the spiro-thiadiazole system be optimized while minimizing side products?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid .
  • Catalyst screening : Lewis acids (e.g., ZnCl2) or green catalysts (e.g., citric acid) improve regioselectivity in spiro-ring formation .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 3–5 hours) and improves yields by 15–20% .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Purity reassessment : Trace impurities (e.g., unreacted aldehydes) may confound bioactivity; reanalyze via LC-MS .
  • Assay standardization : Variability in DPPH protocols (e.g., solvent polarity, incubation time) requires adherence to ISO guidelines .
  • Metabolic stability : Test compound stability in liver microsomes to rule out false negatives in cytotoxicity assays .

Q. What computational strategies predict the compound’s binding affinity for target proteins?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs for bacterial DNA gyrase or antioxidant enzymes) to identify key interactions (e.g., hydrogen bonds with hydroxylphenyl groups) .
  • MD simulations : Assess binding mode stability (RMSD < 2 Å over 100 ns trajectories) using GROMACS .

Q. How can mechanistic studies elucidate the antioxidant activity of this compound?

  • ROS scavenging pathways : Electron paramagnetic resonance (EPR) detects radical quenching efficiency .
  • Enzyme inhibition assays : Test inhibition of xanthine oxidase or NADPH oxidase to pinpoint molecular targets .

Q. What strategies address regioselectivity challenges in modifying the thiadiazole ring?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to steer electrophilic substitution .
  • Cross-coupling reactions : Suzuki-Miyaura reactions with boronic acids enable site-specific functionalization .

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